molecular formula C18H25N3O B3868933 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine

8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine

Cat. No. B3868933
M. Wt: 299.4 g/mol
InChI Key: ZFDALDDNYJURLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine, also known as MDMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine involves its ability to interact with various molecular targets, including DNA, RNA, and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell growth and survival. It also has antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective properties. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine has several advantages for lab experiments, including its high yield and purity, its ability to interact with various molecular targets, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine, including further investigation of its potential therapeutic applications in cancer and neurodegenerative diseases, as well as its mechanism of action and molecular targets. It may also be useful to explore the development of novel derivatives of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine with improved solubility and bioavailability. In addition, the use of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine in combination with other drugs or therapies may have synergistic effects and improve its therapeutic potential.

Scientific Research Applications

8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

8-methoxy-N,4-dimethyl-N-(1-methylpiperidin-4-yl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-12-17(21(3)14-8-10-20(2)11-9-14)19-18-15(13)6-5-7-16(18)22-4/h5-7,12,14H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDALDDNYJURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N(C)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N,4-dimethyl-N-(1-methylpiperidin-4-yl)quinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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